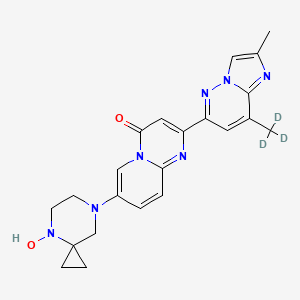
Risdiplam-hydroxylate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risdiplam-hydroxylate-d3 is a compound related to risdiplam, an orally administered small molecule that modifies pre-mRNA splicing of the survival motor neuron 2 (SMN2) gene. This modification increases the production of functional SMN protein, which is crucial for the treatment of spinal muscular atrophy (SMA) .
Vorbereitungsmethoden
The preparation of risdiplam-hydroxylate-d3 involves synthetic routes that include the formation of crystalline polymorphs. The process typically involves several steps, including the use of specific reagents and conditions to achieve the desired crystalline form . Industrial production methods focus on optimizing these processes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Risdiplam-hydroxylate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include flavin monooxygenases (FMO1 and FMO3) and cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7) . The major products formed from these reactions are metabolites that retain the therapeutic activity of the parent compound.
Wissenschaftliche Forschungsanwendungen
Risdiplam-hydroxylate-d3 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mRNA splicing and the development of small molecule splicing modifiers. In biology and medicine, it is crucial for understanding and treating spinal muscular atrophy by increasing the levels of functional SMN protein . Industrial applications include the production of therapeutic agents for SMA and potentially other genetic disorders.
Wirkmechanismus
The mechanism of action of risdiplam-hydroxylate-d3 involves the modification of SMN2 pre-mRNA splicing, leading to increased production of functional SMN protein. This process is facilitated by the binding of the compound to specific sites on the pre-mRNA, enhancing the inclusion of exon 7 in the final mRNA transcript . The molecular targets involved include the SMN2 gene and various splicing factors.
Vergleich Mit ähnlichen Verbindungen
Risdiplam-hydroxylate-d3 is unique compared to other similar compounds due to its oral bioavailability and specific mechanism of action. Similar compounds include nusinersen and onasemnogene abeparvovec, which also target the SMN2 gene but differ in their administration routes and molecular mechanisms . Nusinersen requires intrathecal administration, while onasemnogene abeparvovec is a gene therapy delivered via viral vectors.
Eigenschaften
Molekularformel |
C22H23N7O2 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |
InChI-Schlüssel |
QDCCRWMQPQCJSO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Kanonische SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

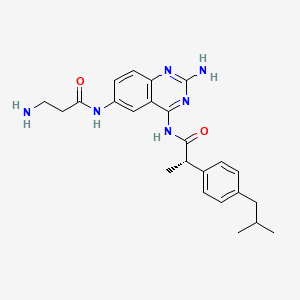

![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
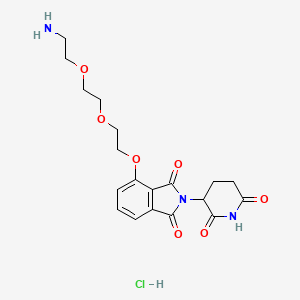
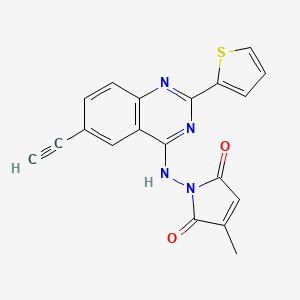
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
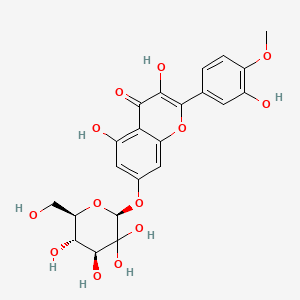

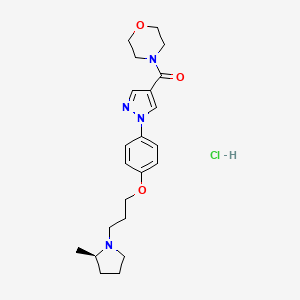
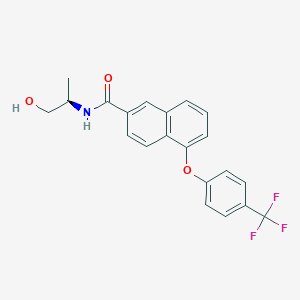
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
